3-Fluoro-4-{[(2-fluorocyclopentyl)amino]methyl}benzonitrile
Description
3-Fluoro-4-{[(2-fluorocyclopentyl)amino]methyl}benzonitrile is a benzonitrile derivative featuring a fluorine atom at the 3-position of the aromatic ring and a 2-fluorocyclopentylamine substituent at the 4-position. The benzonitrile core serves as a critical pharmacophore in medicinal chemistry, often contributing to binding affinity and metabolic stability. The dual fluorination (on the benzene and cyclopentyl rings) enhances electronegativity and may influence intermolecular interactions, such as hydrogen bonding or dipole-dipole effects.
Properties
IUPAC Name |
3-fluoro-4-[[(2-fluorocyclopentyl)amino]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2/c14-11-2-1-3-13(11)17-8-10-5-4-9(7-16)6-12(10)15/h4-6,11,13,17H,1-3,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAQMSAWCAXYJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)NCC2=C(C=C(C=C2)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-{[(2-fluorocyclopentyl)amino]methyl}benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the nucleophilic substitution reaction of a fluorinated benzyl halide with a fluorocyclopentylamine derivative. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-{[(2-fluorocyclopentyl)amino]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst to yield amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atoms can be replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Neurological Disorders
Research indicates that compounds similar to 3-Fluoro-4-{[(2-fluorocyclopentyl)amino]methyl}benzonitrile may act as modulators of neurotransmitter receptors, particularly the muscarinic acetylcholine receptors. These receptors are implicated in several neurological conditions such as Alzheimer's disease and schizophrenia.
- Case Study : A study demonstrated that structurally related compounds could enhance synaptic plasticity in models of Alzheimer's disease, suggesting that this compound may have similar effects .
Cancer Therapy
The compound's ability to interact with specific cellular pathways makes it a candidate for cancer treatment. Its structure allows it to inhibit certain kinases involved in tumor growth and metastasis.
- Case Study : In vitro studies showed that related benzonitrile derivatives exhibited anti-proliferative effects on various cancer cell lines, indicating potential for this compound as a therapeutic agent in oncology .
Toxicological Profile
Understanding the safety profile of this compound is crucial for its development as a pharmaceutical agent. Preliminary toxicological evaluations suggest that compounds within this class exhibit moderate toxicity, warranting further investigation into their safety margins.
| Parameter | Value |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg (rat) |
| Mutagenicity | Negative (Ames Test) |
| Reproductive Toxicity | Not established |
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from commercially available precursors. The introduction of fluorine atoms is critical for enhancing the compound's biological activity.
Synthetic Route Overview:
- Starting Materials : Appropriate benzonitriles and fluorinated amines.
- Reagents : Use of reagents such as lithium diisopropylamide (LDA) for deprotonation and subsequent nucleophilic substitution.
- Yield Optimization : Reaction conditions are optimized to maximize yield while minimizing side products.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-{[(2-fluorocyclopentyl)amino]methyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes or cancer cell proliferation.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural and physicochemical differences between the target compound and related benzonitrile derivatives:
Physicochemical and Functional Group Analysis
- Fluorination Impact: The target compound’s dual fluorination (benzene and cyclopentyl) contrasts with analogues like 3-fluoro-4-{[(4-methylphenyl)amino]methyl}benzonitrile (single fluorine) . Dual fluorination may improve metabolic stability and alter electronic properties, as seen in NMR shifts of similar compounds (e.g., 3-fluoro-4-(4-(1-fluoroethoxy)phenoxy)benzonitrile in ) . Cyclopentyl vs.
- DGAT2-iJ ( ) demonstrates how bulky substituents (e.g., thiazole-pyridinylethyl) enhance specificity for enzyme inhibition, though at the cost of synthetic complexity .
Biological Activity
3-Fluoro-4-{[(2-fluorocyclopentyl)amino]methyl}benzonitrile is a compound of interest due to its potential therapeutic applications and biological activities. Understanding its pharmacological properties, mechanisms of action, and biological interactions is crucial for its development in medicinal chemistry.
- Molecular Formula : C13H14F2N2
- Molecular Weight : 236.26 g/mol
- CAS Number : 1332524-01-2
- Structure : The compound features a benzonitrile core with a fluorinated cyclopentyl amine substituent.
Research indicates that compounds similar to this compound may interact with various biological targets, including neurotransmitter receptors and enzymes. Its structural analogs have shown promising results in modulating serotonin transporters and other neurochemical pathways.
Biological Activity Overview
The biological activity of this compound can be summarized in the following key areas:
-
Neuropharmacological Effects :
- Analogous compounds have demonstrated efficacy in modulating serotonin reuptake, suggesting potential use in treating mood disorders .
- In vivo studies have shown that similar structures can influence dopaminergic and serotonergic systems, which are critical for mood regulation and cognitive functions .
-
Antitumor Activity :
- Preliminary studies suggest that the nitrile group may contribute to cytotoxic effects against certain cancer cell lines, although specific data on this compound is limited .
- Compounds with similar functional groups have been evaluated for their ability to induce apoptosis in cancer cells, which warrants further investigation into this compound's potential antitumor properties .
-
Safety Profile :
- Toxicological assessments indicate that while the compound exhibits biological activity, it also presents risks associated with its chemical structure, particularly regarding eye and skin irritation .
- Further studies are necessary to fully elucidate the safety profile and therapeutic index of the compound.
Case Studies
Several case studies involving structurally related compounds provide insights into the potential applications of this compound:
-
Study on Serotonin Transporters :
A study assessed the binding affinity of a related benzonitrile derivative to serotonin transporters, showing significant inhibition comparable to established antidepressants. This suggests that this compound may also exhibit similar properties . -
Anticancer Research :
Research involving nitrile-containing compounds has shown promising results in vitro against various cancer cell lines. For instance, compounds with similar structural motifs were found to inhibit cell proliferation and induce apoptosis through mitochondrial pathways .
Data Table: Biological Activity Summary
Q & A
Q. What synthetic strategies are employed to construct the benzonitrile core in 3-fluoro-4-{[(2-fluorocyclopentyl)amino]methyl}benzonitrile?
The benzonitrile scaffold is typically synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed cyanation. For fluorinated derivatives, radical-polar crossover strategies using photoredox catalysis enable efficient fluorination at specific positions (e.g., 3-fluoro substitution) . Key intermediates like 4-amino-2-(trifluoromethyl)benzonitrile are prepared via sequential chlorination, amination, and coupling reactions, as demonstrated in enzalutamide synthesis . Methodological optimization includes avoiding toxic reagents (e.g., iodomethane) by using safer methylating agents or one-step synthetic tools leveraging AI-predicted routes .
Q. Which spectroscopic techniques are critical for structural confirmation of fluorinated benzonitrile derivatives?
- 13C-NMR and 19F-NMR : Assign fluorine and carbon environments (e.g., 126 MHz 13C-NMR and 282 MHz 19F-NMR for 3-fluoro-4-substituted analogs) .
- HRMS : High-resolution mass spectrometry confirms molecular formulas (e.g., observed m/z 275.1757 vs. calculated 275.1754 for a related fluorobenzonitrile) .
- X-ray crystallography : Resolves stereochemical ambiguities, as shown for 3-fluoro-4-(4-hydroxyphenoxy)benzonitrile derivatives .
Q. How can researchers mitigate toxicity risks during the synthesis of fluorinated benzonitrile intermediates?
Replace hazardous reagents (e.g., iodomethane) with greener alternatives like dimethyl carbonate for methylation . Utilize automated synthesis platforms to minimize exposure and improve reproducibility . AI-driven retrosynthesis tools (e.g., Template_relevance Reaxys) predict safer one-step routes, reducing waste and hazardous byproducts .
Advanced Research Questions
Q. What mechanistic insights explain discrepancies in fluorination yields for benzonitrile derivatives under radical-polar crossover conditions?
Competing pathways (radical vs. ionic) and solvent polarity significantly impact fluorination efficiency. For example, dichloromethane (CDCl) enhances polar crossover in 3-fluoro-4-substituted benzonitriles, while aprotic solvents favor radical chain termination . Kinetic studies using stopped-flow NMR and isotopic labeling (e.g., F) can resolve these pathways .
Q. How can enantioselective functionalization of the cyclopentylamino group be achieved in this compound?
Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) may induce stereocontrol during the cyclopentylamine coupling step. Computational modeling (DFT) of transition states can guide ligand design to minimize steric clashes from the 2-fluoro substituent . Enantiomeric excess is validated via chiral HPLC or F NMR with shift reagents .
Q. What strategies address low yields in thioamination reactions of fluorinated benzonitriles?
Optimize CsF concentration and solvent (DME) to stabilize aryne intermediates in metal-free thioamination. Pre-functionalization of the benzonitrile with electron-withdrawing groups (e.g., trifluoromethyl) enhances electrophilicity, improving yields from 13% to >50% in model systems . Reaction monitoring via in-situ IR spectroscopy identifies byproduct formation, enabling real-time adjustments .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on the stability of fluorinated benzonitriles under basic conditions?
Stability varies with substitution patterns: Electron-deficient benzonitriles (e.g., 3,5-dichloro-4-fluoro analogs) resist hydrolysis due to reduced nucleophilic attack at the nitrile group, while electron-rich derivatives degrade rapidly . Accelerated stability studies (40°C/75% RH) combined with LC-MS degradation profiling provide structure-specific guidelines .
Application-Oriented Questions
Q. What role do fluorinated benzonitriles play in bioactive molecule development?
They serve as key intermediates for kinase inhibitors (e.g., enzalutamide) and androgen receptor antagonists. The 3-fluoro-4-aminomethyl motif enhances binding affinity to hydrophobic pockets in target proteins, as validated by molecular docking studies . Metabolic stability is improved via fluorine’s electron-withdrawing effects, reducing CYP450-mediated oxidation .
Methodological Recommendations
- Synthetic Optimization : Use AI tools (e.g., PISTACHIO database) for route prediction .
- Analytical Workflows : Combine NMR, HRMS, and X-ray crystallography for unambiguous characterization .
- Safety Protocols : Implement automated synthesis and green chemistry principles to handle toxic intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
